![molecular formula C20H20N2O4 B11150079 N-[(9-oxoacridin-10(9H)-yl)acetyl]norvaline](/img/structure/B11150079.png)
N-[(9-oxoacridin-10(9H)-yl)acetyl]norvaline
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Overview
Description
2-[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]PENTANOIC ACID is a complex organic compound that features an acridine moiety. Acridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]PENTANOIC ACID typically involves the acylation of propargylamine with 2-(9-oxo-9,10-dihydroacridin-10-yl)acetic acid. This reaction is carried out in the presence of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), triethylamine, and 4-(dimethylamino)pyridine (DMAP), yielding the desired product in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]PENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The acridine moiety can be oxidized to form acridone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amide and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) are used for converting carboxylic acids to acyl chlorides, which can then undergo further substitution reactions.
Major Products
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]PENTANOIC ACID has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other acridine derivatives.
Biology: Investigated for its potential cytotoxic activity against various cancer cell lines.
Medicine: Studied for its potential as an interferon inducer and its antimicrobial properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]PENTANOIC ACID involves its interaction with cellular targets. The acridine moiety intercalates into DNA, disrupting the replication process and leading to cytotoxic effects. Additionally, the compound may induce the secretion of specific proteins and modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Acridone Acetic Acid: Similar in structure but lacks the pentanoic acid moiety.
9-Oxo-10(9H)-acridineacetic Acid: Another acridine derivative with similar biological activities.
Uniqueness
2-[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]PENTANOIC ACID is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its ability to intercalate into DNA and modulate cellular processes makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H20N2O4 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[[2-(9-oxoacridin-10-yl)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H20N2O4/c1-2-7-15(20(25)26)21-18(23)12-22-16-10-5-3-8-13(16)19(24)14-9-4-6-11-17(14)22/h3-6,8-11,15H,2,7,12H2,1H3,(H,21,23)(H,25,26) |
InChI Key |
FITZDCJYBPTPMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
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